molecular formula C16H15ClN4O3S B254378 N-[3'-acetyl-5-chloro-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-5-chloro-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B254378
M. Wt: 378.8 g/mol
InChI Key: PHLYIIIEEYFJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole nucleus, which is known for its diverse biological activities, and a thiadiazole ring, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves the condensation of thiocarbohydrazide with a substituted isatin in aqueous ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . The newly synthesized compound is then characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, are known for their diverse biological activities.

    Thiadiazole Derivatives: Compounds with a thiadiazole ring, such as sulfamethoxazole, are often used for their antimicrobial properties.

Uniqueness

N-(3’-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its spiro structure, which combines the properties of both indole and thiadiazole rings. This unique structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H15ClN4O3S

Molecular Weight

378.8 g/mol

IUPAC Name

N-(4-acetyl-5//'-chloro-2//'-oxo-1//'-prop-2-enylspiro[1,3,4-thiadiazole-5,3//'-indole]-2-yl)acetamide

InChI

InChI=1S/C16H15ClN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h4-6,8H,1,7H2,2-3H3,(H,18,19,22)

InChI Key

PHLYIIIEEYFJHB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)CC=C)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)CC=C)C(=O)C

Origin of Product

United States

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